5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in scientific research. The compound's molecular formula is and it has a molecular weight of approximately 376.43 g/mol . It is classified as a sulfonamide derivative, which often exhibits biological activity, particularly in medicinal chemistry.
The synthesis of 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide typically involves several steps that may include the formation of the benzo[f][1,4]oxazepine core followed by the introduction of the sulfonamide group.
The exact methodologies can vary based on specific reagents and conditions used in each synthetic route.
The molecular structure of 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide can be described using various structural representations:
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O.The compound features a complex arrangement with multiple rings and functional groups that contribute to its chemical properties and biological activity.
5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is likely to participate in various chemical reactions typical for sulfonamides and heterocyclic compounds:
These reactions are crucial for understanding the reactivity profile of this compound in synthetic and biological contexts.
The mechanism of action for 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is not fully elucidated but is expected to involve interactions at a molecular level with biological targets:
Further studies are required to clarify its exact biochemical interactions.
While specific physical properties such as density and melting point are not readily available for this compound , it typically exhibits characteristics common to organic compounds with similar structures.
Key chemical properties include:
5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide has potential applications in various scientific fields:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0